![molecular formula C19H17N5O2S B2762425 3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852144-26-4](/img/structure/B2762425.png)
3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Description
3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has gained significant attention in scientific research applications due to its potential therapeutic properties. This compound is a triazole-indole hybrid molecule that exhibits a variety of biological activities, including anticancer, antifungal, and antibacterial properties.
Scientific Research Applications
Synthesis and Functionalization of Indoles
The synthesis and functionalization of indoles, including those similar to 3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, are critical in the development of biologically active compounds. Palladium-catalyzed reactions have become a cornerstone in the creation of complex molecules due to their tolerance of a wide range of functionalities. These methods offer access to pharmaceutical intermediates and active ingredients efficiently and with minimal waste, highlighting the significance of indoles in medicinal chemistry and drug design (Cacchi & Fabrizi, 2005).
Antioxidant and Antimicrobial Properties
Novel 4-substituted-1H-1,2,4-triazole derivatives exhibit significant antioxidant and antimicrobial properties. The in vitro evaluation of these compounds for their ability to scavenge DPPH and superoxide radicals, inhibit lipid peroxidation, and exhibit antimicrobial activities underscores the therapeutic potential of triazole-indole derivatives in treating oxidative stress-related diseases and infections (Baytas et al., 2012).
Anticancer Potential
The synthesis of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines has demonstrated promising pro-apoptotic Bcl-2-inhibitory anticancer activities. These compounds, particularly the nitrobenzyl analogues, exhibit sub-micromolar IC50 values in Bcl-2 expressing human cancer cell lines, suggesting a significant role in the development of new anticancer therapies targeting apoptosis pathways (Hamdy et al., 2013).
properties
IUPAC Name |
3-[4-ethyl-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-2-23-18(16-11-20-17-9-4-3-8-15(16)17)21-22-19(23)27-12-13-6-5-7-14(10-13)24(25)26/h3-11,20H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKHXRQPTGKWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole |
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